2-(bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane
Description
Properties
IUPAC Name |
6-(bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2/c1-7(6-10)2-8(3-7)4-9(11,12)5-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLOCBJDMAOOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)(F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 6,6-difluoro-2-methylspiro[3.3]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, or ethers.
Elimination Reactions: Alkenes with varying degrees of substitution.
Oxidation and Reduction: Alcohols, ketones, or alkanes, depending on the specific reaction conditions.
Scientific Research Applications
2-(bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane
- CAS: Not explicitly provided (analogous structure from ).
- Molecular Formula : Likely C₉H₁₁BrF₃ (replacing difluoro and methyl with trifluoromethyl).
- Key Differences : The trifluoromethyl group increases electronegativity and lipophilicity (higher XLogP3 predicted) compared to the target compound. This substitution may enhance resistance to metabolic oxidation but reduce solubility in polar solvents .
6-Bromo-2-oxaspiro[3.3]heptane
- CAS : 1363380-78-2.
- Molecular Formula : C₆H₉OBr (molecular weight: 177.04 g/mol).
- Key Differences : Replacement of one carbon ring with an oxygen atom (oxa) reduces molecular complexity and lipophilicity. The absence of fluorine and methyl groups simplifies reactivity, favoring nucleophilic substitution at the bromine site. Lower molecular weight may improve bioavailability .
6,6-Difluoro-2-methylspiro[3.3]heptane-2-carboxylic Acid
- CAS: Not explicitly provided ().
- Molecular Formula : C₉H₁₂F₂O₂ (carboxylic acid derivative).
- Key Differences: The carboxylic acid group introduces polarity, increasing water solubility (lower XLogP3 vs. target compound).
1-{6,6-Difluoro-2-methylspiro[3.3]heptan-2-yl}methylamine Hydrochloride
- CAS: Not explicitly provided ().
- Molecular Formula : C₁₀H₁₇ClF₂N (molecular weight: 239.71 g/mol).
- Key Differences : The amine hydrochloride substituent enhances water solubility via ionization. This derivative is suited for applications requiring polar interactions, such as drug-target binding, whereas the bromomethyl group in the target compound is more reactive in cross-coupling or alkylation reactions .
Physicochemical and Reactivity Comparison
Research Findings and Trends
- Fluorine Impact : Studies on difluorodeoxycytidine () highlight fluorine’s role in modulating DNA interaction, suggesting that the difluoro groups in the target compound could influence its biological activity, though direct evidence is lacking .
Biological Activity
2-(Bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane, also known by its CAS number 2287283-50-3, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C8H11BrF2, with a molecular weight of 225.07 g/mol. Its structure features a spirocyclic framework which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H11BrF2 |
| Molecular Weight | 225.07 g/mol |
| CAS Number | 2287283-50-3 |
| LogP | Not specified |
| Polar Surface Area | Not specified |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have demonstrated that spirocyclic compounds often possess antimicrobial properties. For instance, derivatives of spiro[3.3]heptane have shown effectiveness against various bacterial strains. The bromomethyl group in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. The difluoromethyl group may contribute to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Potential
Preliminary studies suggest that spirocyclic compounds can inhibit cancer cell proliferation. The unique three-dimensional structure allows for specific interactions with cellular targets involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological implications of spirocyclic compounds:
- Antimicrobial Screening : A study conducted on various spirocyclic compounds indicated that those with halogen substituents exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Inflammation Models : In vitro assays demonstrated that spiro[3.3]heptane derivatives significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS).
- Cancer Cell Lines : Research involving human cancer cell lines showed that certain spirocyclic compounds led to a decrease in cell viability and induced apoptosis, suggesting potential as chemotherapeutic agents.
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider its safety profile:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
The compound's safety data indicates potential risks associated with exposure; therefore, handling precautions should be strictly adhered to during laboratory work.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane, and how do reaction conditions influence yield?
- Methodology : A convergent synthesis strategy is commonly employed, starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. Key steps include cyclization via nucleophilic substitution and functionalization of the spiro scaffold. Reaction parameters such as temperature (e.g., 0–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst choice (e.g., NaH for deprotonation) critically affect yields. Multigram-scale synthesis (up to 0.47 kg) has been achieved with optimized protocols involving 6–10 steps .
- Data Analysis : Yields drop significantly below 40°C due to incomplete cyclization, while side reactions (e.g., over-alkylation) dominate above 100°C. THF improves regioselectivity compared to polar aprotic solvents .
Q. How can the bromomethyl group in this compound be leveraged for further functionalization in spirocyclic systems?
- Methodology : The bromomethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, reaction with primary amines at 60°C in DMF produces 2-(aminomethyl)- derivatives, while Pd-catalyzed coupling with aryl boronic acids introduces aromatic moieties .
- Challenges : Steric hindrance from the spiro scaffold slows reactivity. Microwave-assisted synthesis (100–120°C, 30 min) improves efficiency for bulky nucleophiles .
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodology :
- NMR : NMR distinguishes between equatorial and axial fluorine atoms (δ −110 to −125 ppm). NMR resolves methylene protons (δ 3.5–4.0 ppm) split by coupling with fluorines .
- X-ray Crystallography : Confirms spiro geometry and bond angles (e.g., C-C-F ~109°).
- HRMS : Validates molecular weight (CHBrF: calc. 247.0084, obs. 247.0086) .
Advanced Research Questions
Q. How do the electronic effects of the 6,6-difluoro and bromomethyl substituents influence reactivity in ring-opening reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atoms polarize the spiro ring, increasing electrophilicity at the bromomethyl carbon. Ring-opening via SN2 pathways (e.g., with KCN) proceeds 5× faster than non-fluorinated analogs. DFT calculations show a lowered activation barrier (ΔG ~18 kcal/mol) due to fluorine-induced charge localization .
- Contradiction Note : Some studies report competing elimination pathways (e.g., HBr loss) under basic conditions, conflicting with earlier reports. This discrepancy is resolved by using bulky bases (e.g., DBU) to suppress elimination .
Q. What strategies optimize the stereochemical outcomes of functionalization at the spiro center?
- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) enforce enantioselectivity. For example, Rh-(R)-BINAP complexes achieve 90% ee in hydrogenation of spirocyclic alkenes derived from this compound .
- Data-Driven Design : DoE (Design of Experiments) identifies temperature (-20°C to 25°C) and catalyst loading (1–5 mol%) as critical factors. Response surface models predict optimal ee at 10°C and 3 mol% catalyst .
Q. How does the spiro[3.3]heptane scaffold compare to cyclohexane or gem-difluorocycloalkanes in drug design?
- Comparative Analysis :
- Conformational Rigidity : Spiro[3.3]heptane reduces entropy penalties in target binding (ΔΔG ~2 kcal/mol vs. cyclohexane).
- Metabolic Stability : The 6,6-difluoro group resists CYP450 oxidation (t > 6 h vs. 1.5 h for non-fluorinated analogs).
- Solubility : LogP increases by 0.5 units compared to gem-difluorocyclohexanes due to reduced polarity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
